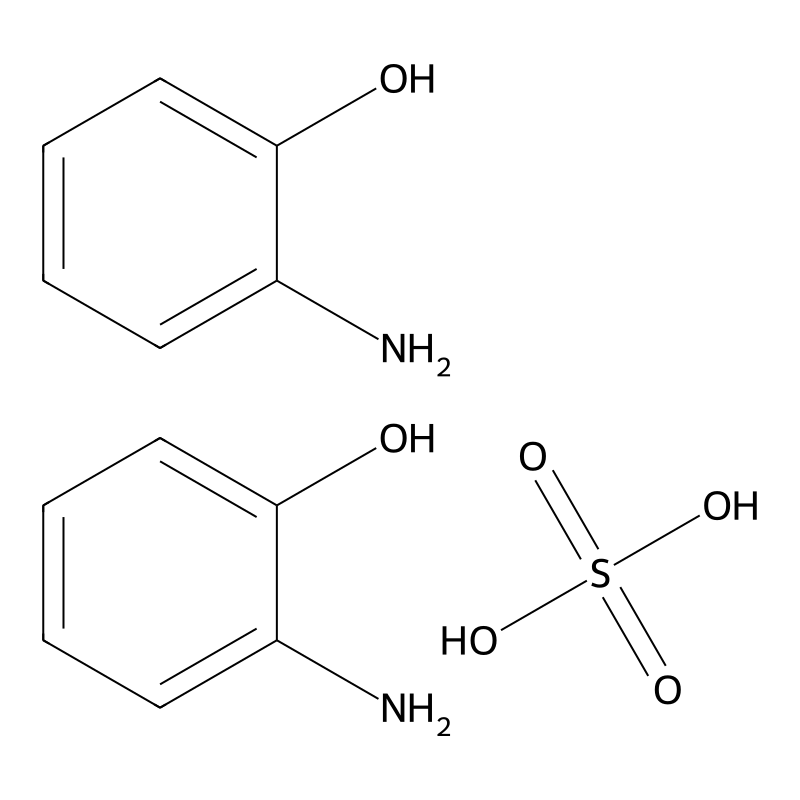

2-Aminophenol Hemisulfate Salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Aminophenol Hemisulfate Salt, with the chemical formula C₁₂H₁₆N₂O₆S and a molecular weight of 316.33 g/mol, is a derivative of 2-aminophenol. This compound appears as a hygroscopic solid and is often utilized in various biochemical applications due to its unique properties. The compound is known for its stability under inert atmospheres and has limited solubility in solvents such as dimethyl sulfoxide and methanol .

o-Aminophenol sulfate can pose several safety hazards:

- Toxicity: o-Aminophenol, the parent compound, is considered a mutagen (can cause genetic mutations) []. While the sulfate salt might exhibit lower toxicity, it's crucial to handle it with caution due to potential conversion to o-aminophenol.

- Skin and eye irritant: o-Aminophenol can irritate the skin and eyes []. Similar effects can be expected from o-Aminophenol sulfate.

- Respiratory irritant: Inhalation of dust particles may irritate the respiratory tract [].

Precursor in Organic Synthesis

o-Aminophenol is a valuable intermediate in the synthesis of various organic compounds due to the presence of both an amino group (NH2) and a hydroxyl group (OH) on the aromatic ring. These functional groups allow for further chemical modifications, making it a versatile building block for complex molecules. Research studies explore utilizing o-aminophenol for the synthesis of pharmaceuticals, dyes, antioxidants, and other functional materials [].

Here are some examples of o-aminophenol's use in organic synthesis:

Note

These are just a few examples, and o-Aminophenol finds use in a broader range of organic synthesis applications.

Biological Studies

o-Aminophenol has been used in some biological research studies. Its ability to form hydrogen bonds and interact with biomolecules makes it a potential tool for investigating protein-ligand interactions and enzyme mechanisms. However, due to potential toxicity concerns, its use in biological research is limited [].

- Acid-Base Reactions: The amino group can act as a base, while the sulfate group can act as an acid, allowing for proton transfer.

- Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions, reacting with electrophiles.

- Oxidation: The phenolic hydroxyl group can be oxidized to form quinonoid structures under appropriate conditions.

These reactions are crucial for its functionality in various applications, particularly in organic synthesis and pharmaceuticals .

2-Aminophenol Hemisulfate Salt exhibits notable biological activities. It has been studied for its potential roles in:

- Antioxidant Properties: It may scavenge free radicals, contributing to cellular protection.

- Antimicrobial Activity: Some studies suggest that derivatives of 2-aminophenol possess antimicrobial properties, making them potential candidates for developing new antibiotics.

- Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, which could have therapeutic implications .

The synthesis of 2-Aminophenol Hemisulfate Salt typically involves the following methods:

- Direct Sulfation: 2-Aminophenol can be treated with sulfuric acid or sulfating agents to introduce the sulfate group, leading to the formation of the hemisulfate salt.

- Neutralization: The resulting sulfate can be neutralized with a base to form the hemisulfate salt.

- Crystallization: Purification through crystallization techniques ensures the removal of impurities and yields high-purity product.

These methods are essential for producing this compound in laboratory settings for research and industrial applications .

2-Aminophenol Hemisulfate Salt finds diverse applications across various fields:

- Pharmaceuticals: Used as an intermediate in the synthesis of drugs due to its biological activity.

- Dyes and Pigments: Employed in the manufacturing of dyes owing to its chromophoric properties.

- Chemical Research: Utilized in organic synthesis as a building block for more complex molecules.

- Analytical Chemistry: Serves as a reagent in analytical methods for detecting phenolic compounds .

Interaction studies involving 2-Aminophenol Hemisulfate Salt have focused on its biochemical interactions, particularly with proteins and enzymes. These studies reveal:

- Binding Affinity: Investigations into how well it binds to various biological targets can inform its potential therapeutic uses.

- Metabolic Pathways: Understanding how it is metabolized within biological systems helps elucidate its pharmacokinetics and pharmacodynamics.

Such studies are critical for assessing safety and efficacy in potential drug development .

Several compounds share structural similarities with 2-Aminophenol Hemisulfate Salt, including:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2-Aminophenol | C₆H₇N₁O | Parent compound; lacks sulfate functionality. |

| 4-Aminophenol | C₆H₇N₁O | Different position of amino group; used in dyes. |

| 2-Aminophenyl Sulfate | C₆H₇N₁O₄S | Directly related sulfate derivative; more soluble. |

Uniqueness:

2-Aminophenol Hemisulfate Salt is unique due to its specific sulfation at the hemisulfate position, which enhances its solubility and reactivity compared to other aminophenols. This modification allows it to exhibit distinct biological activities and chemical properties that are advantageous in industrial applications .